Pyrimido[5,4-C]pyridazin-8(7H)-one
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Overview
Description
Pyrimido[5,4-c]pyridazin-8(5H)-one is a heterocyclic compound that belongs to the class of pyridazines It is characterized by a fused ring system consisting of a pyrimidine ring and a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrimido[5,4-c]pyridazin-8(5H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-amino-4,5,6-triphenylpyridazine with malonic acid in the presence of phosphoryl chloride . This reaction leads to the formation of the fused heterocyclic system with a bridgehead nitrogen atom.
Industrial Production Methods
While specific industrial production methods for pyrimido[5,4-c]pyridazin-8(5H)-one are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Pyrimido[5,4-c]pyridazin-8(5H)-one undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can react with nucleophiles, leading to the substitution of specific atoms or groups within the molecule.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of pyrimido[5,4-c]pyridazin-8(5H)-one include malonic acid, phosphoryl chloride, and various nucleophiles such as piperazine and diethanolamine . Reaction conditions often involve the use of solvents like ethanol and the application of heat to facilitate the desired transformations.
Major Products Formed
The major products formed from the reactions of pyrimido[5,4-c]pyridazin-8(5H)-one depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield derivatives with different functional groups, while cyclization reactions can produce more complex fused heterocycles .
Scientific Research Applications
Pyrimido[5,4-c]pyridazin-8(5H)-one has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs.
Biological Research: Researchers investigate the biological activities of this compound to understand its interactions with various biological targets and pathways.
Mechanism of Action
The mechanism of action of pyrimido[5,4-c]pyridazin-8(5H)-one involves its interaction with specific molecular targets within cells. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Pyrimido[5,4-c]pyridazin-8(5H)-one can be compared with other similar compounds, such as:
Pyrimido[1,2-b]pyridazinone: This compound shares a similar fused ring system but differs in the position of the nitrogen atoms and the overall structure.
6,8-Dimethyl-3-chloropyrimido[4,5-c]pyridazin-5,7(6H,8H)dione: This derivative has additional substituents and exhibits different chemical reactivity and biological activity.
The uniqueness of pyrimido[5,4-c]pyridazin-8(5H)-one lies in its specific ring fusion and the potential for diverse chemical modifications, making it a versatile scaffold for various applications.
Properties
CAS No. |
21147-71-7 |
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Molecular Formula |
C6H4N4O |
Molecular Weight |
148.12 g/mol |
IUPAC Name |
7H-pyrimido[5,4-c]pyridazin-8-one |
InChI |
InChI=1S/C6H4N4O/c11-6-5-4(7-3-8-6)1-2-9-10-5/h1-3H,(H,7,8,11) |
InChI Key |
WDWGAKMANCYRIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=NC2=C1N=CNC2=O |
Origin of Product |
United States |
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